
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, otherwise known as CTP, is a heterocyclic organic compound that is widely used in chemical synthesis and scientific research. It is a five-member ring structure that consists of two nitrogen atoms, two carbon atoms, and one oxygen atom. CTP is a versatile compound that has a wide range of applications in the field of chemical synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts and Synthesis of Pyranopyrimidine Derivatives
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, as a part of the pyrimidine class of compounds, has been noted for its role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), have extensive applications due to their broader synthetic capabilities and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and others, have been utilized for the synthesis of these scaffolds, underlining the importance of pyrimidine derivatives in pharmaceutical and medicinal industries (Parmar, Vala, & Patel, 2023).
Nitisinone Degradation and Environmental Impact
While focusing specifically on nitisinone (a derivative of this compound), research has been conducted on its stability, degradation pathways, and environmental impact. Nitisinone, originally a triketone herbicide, displayed suboptimal properties in its designated use, leading to limited commercialization. However, its medical applications, particularly for hepatorenal tyrosinemia, have been significant. The stability and degradation products of nitisinone under various conditions were extensively studied, highlighting the chemical's stability and the formation of stable degradation products like ATFA and NTFA (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pyrimidine Derivatives and Anti-inflammatory Activity
In the broader context of pyrimidine derivatives, extensive research has been conducted on their anti-inflammatory properties. These studies emphasize the inhibitory effects of pyrimidine derivatives against vital inflammatory mediators, contributing significantly to their potential as anti-inflammatory agents. The synthesis of pyrimidine derivatives and their structure-activity relationships (SARs) have been extensively documented, offering insights for future drug development (Rashid et al., 2021).
Pyrimidine and Alzheimer's Disease
Research on pyrimidine derivatives has also extended to neurological disorders, notably Alzheimer's disease. The synthesis and pharmacological advancement of Pyrimidine moiety as therapeutics for Alzheimer's disease have been a focal point, emphasizing the structural activity relationship (SAR) studies. This highlights the potential of pyrimidine and its derivatives in mitigating neurological disorders and contributing to the development of anti-Alzheimer's agents (Das et al., 2021).
Eigenschaften
IUPAC Name |
3-cyclohexyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOXKQXGZFZFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

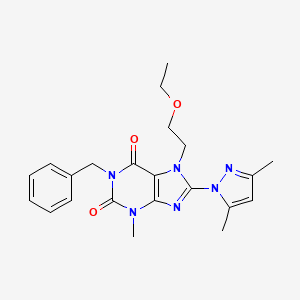
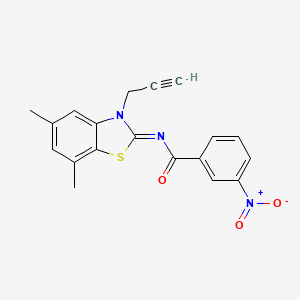

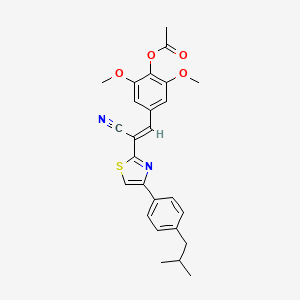
![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2555488.png)

![1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555491.png)
![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)
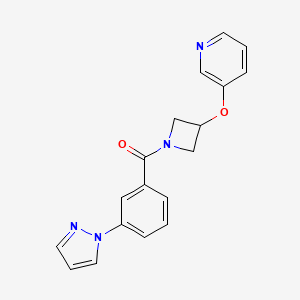

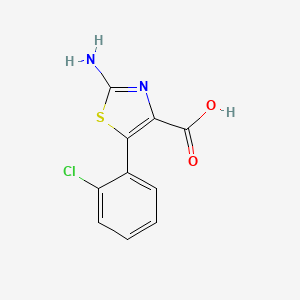

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)